

Biological activity of "N,N-Dimethyl-1-(morpholin-3-yl)methanamine" analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Dimethyl-1-(morpholin-3-yl)methanamine*

Cat. No.: *B172044*

[Get Quote](#)

Comparative Analysis of the Biological Activity of Morpholine Analogs

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide provides a comparative analysis of the biological activities of various **N,N-Dimethyl-1-(morpholin-3-yl)methanamine** analogs and other morpholine derivatives, focusing on their anticancer, antimicrobial, and central nervous system (CNS) activities. The data presented is compiled from various scientific publications and is intended to serve as a resource for researchers in the field of drug discovery and development.

Anticancer Activity

Morpholine derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various morpholine analogs against different cancer cell lines.

Table 1: Anticancer Activity of Morpholine-Substituted Quinazoline Derivatives

Compound	Substitution on Phenyl Ring (Ring C)	IC50 (µM) vs. A549 (Lung Cancer)	IC50 (µM) vs. MCF-7 (Breast Cancer)	IC50 (µM) vs. SHSY-5Y (Neuroblastoma)
AK-1	Unsubstituted	Effective	Less Potent	Less Potent
AK-3	N,N-dimethylamine	10.38 ± 0.27	6.44 ± 0.29	9.54 ± 0.15
AK-8	-	-	Better than Colchicine	-
AK-10	-	8.55 ± 0.67	3.15 ± 0.23	3.36 ± 0.29
AK-12	-	-	Better than Colchicine	-
Colchicine (Standard)	-	-	-	-

Data sourced from a study on morpholine substituted quinazoline derivatives as anticancer agents.[\[1\]](#)[\[2\]](#)

Table 2: Anticancer Activity of Morpholine-Benzimidazole-Oxadiazole Derivatives against HT-29 (Colon Cancer) Cells

Compound	IC50 (µM) vs. HT-29	IC50 (µM) vs. NIH3T3 (Normal Fibroblast)	VEGFR-2 Inhibition IC50 (µM)
5c	17.750 ± 1.768	-	0.915 ± 0.027
5h	3.103 ± 0.979	15.158 ± 0.987	0.049 ± 0.002
5j	9.657 ± 0.149	-	0.098 ± 0.011
Sorafenib (Standard)	-	-	0.037 ± 0.001

Data from a study on morpholine-benzimidazole-oxadiazole derivatives as potential anticancer agents.[3]

Table 3: Anticancer Activity of Pyrimidine-Morpholine Hybrids

Compound	IC50 (µM) vs. SW480 (Colorectal Carcinoma)	IC50 (µM) vs. MCF-7 (Breast Carcinoma)
2c	Significant cytotoxic potential	-
2e	Significant cytotoxic potential	-
2g	5.10 ± 2.12	19.60 ± 1.13
5-Fluorouracil (5-FU) (Standard)	4.90 ± 0.83	-
Cisplatin (Standard)	16.10 ± 1.10	-

Data extracted from a study on pyrimidine-morpholine hybrids as cytotoxic agents.[4]

Experimental Protocol: MTT Assay for Cell Viability

The anticancer activity of the morpholine derivatives was primarily assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.[5]
- Compound Treatment: The cells are then treated with various concentrations of the test compounds (morpholine analogs) and a vehicle control (e.g., DMSO). A positive control (a known anticancer drug) is also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).[1][5]
- MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[5]

- Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[5]
- Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[5]
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[5]

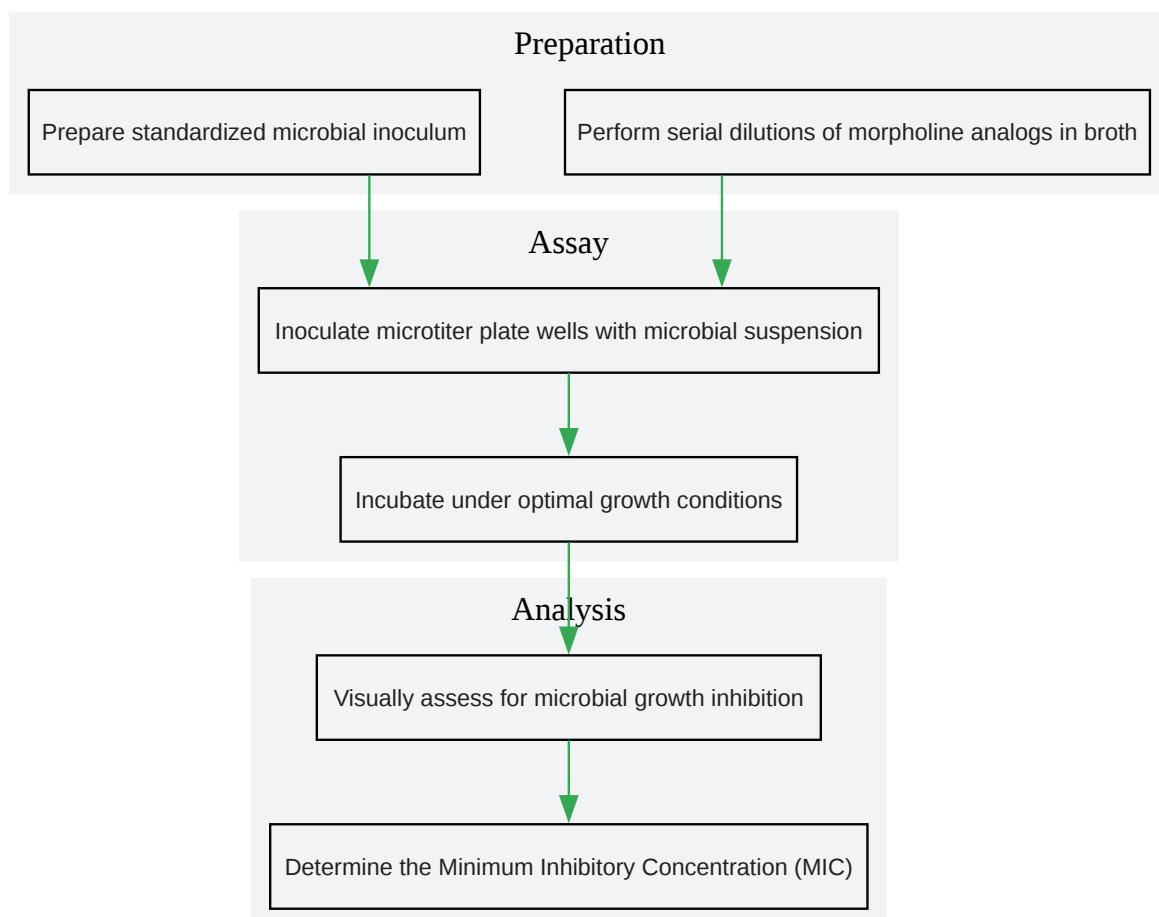
[Click to download full resolution via product page](#)

Caption: Workflow of the MTT assay for determining cell viability.

Antimicrobial Activity

Morpholine derivatives have also been investigated for their antimicrobial properties against a variety of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.

Table 4: Antimicrobial Activity of Morpholine Derivatives


Compound	Target Microorganism	MIC (µg/mL)
Compound 12 (a 1,2,4-triazole derivative)	Mycobacterium smegmatis	15.6
Compound 8 (containing morpholine, pyridine, piperazine, and 1,3,4-oxadiazole moieties)	Active against all tested microorganisms	-
Sila fenpropimorph analogue 24	Candida albicans ATCC 24433	-
Sila fenpropimorph analogue 24	Candida albicans ATCC 10231	-
Sila fenpropimorph analogue 24	Cryptococcus neoformans ATCC 34664	-
Sila fenpropimorph analogue 24	Candida glabrata NCYC 388	-
Sila fenpropimorph analogue 24	Candida tropicalis ATCC 750	-
Sila fenpropimorph analogue 24	Aspergillus niger ATCC 10578	-
Fluconazole (Standard)	Various Fungi	-
Amorolfine (Standard)	Various Fungi	-

Data compiled from studies on the antimicrobial and antifungal activities of morpholine derivatives.[\[6\]](#)[\[7\]](#)

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the morpholine analogs is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
- Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for microbial growth.
- Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

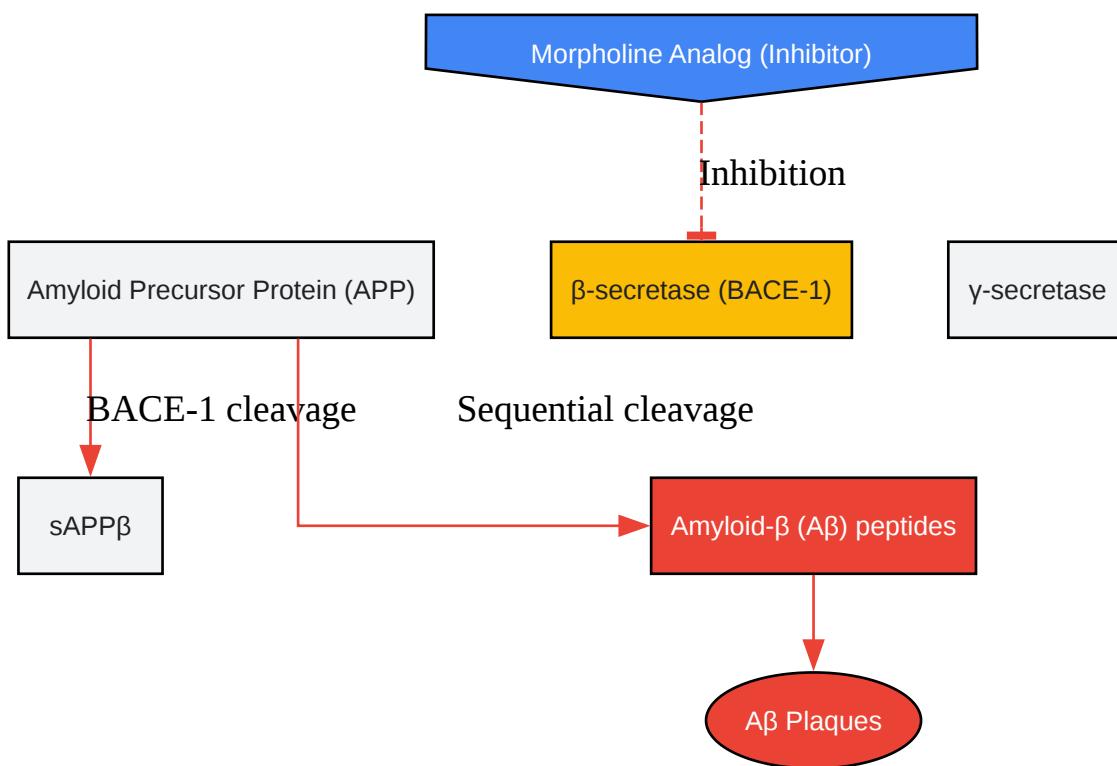
[Click to download full resolution via product page](#)

Caption: General workflow for the broth microdilution assay.

Central Nervous System (CNS) Activity

The morpholine ring is a privileged scaffold in CNS drug discovery due to its ability to modulate pharmacokinetic and pharmacodynamic properties, enhancing blood-brain barrier permeability. [8][9][10][11][12] Morpholine derivatives have been explored for their potential in treating mood disorders, pain, and neurodegenerative diseases.[8][9][10][11][12]

While extensive quantitative comparative data for a wide range of analogs is not readily available in the public domain, the literature suggests that morpholine-containing compounds are potent modulators of various CNS targets. For instance, certain morpholine derivatives have been identified as inhibitors of β -secretase (BACE-1), a key enzyme in the pathogenesis of Alzheimer's disease.


Table 5: CNS Target Modulation by Morpholine Derivatives

Compound Class	CNS Target	Reported Activity
Aryl-morpholines	Neurotransmitter Receptors	Structural similarity to endogenous ligands, modulating receptor activity
Various Morpholine Derivatives	β -secretase (BACE-1)	Inhibition, with potential for Alzheimer's disease treatment
Morpholine-containing analogs	mGlu2 Receptors	Negative allosteric modulators

Information synthesized from reviews on morpholine in CNS drug discovery.[8][9][10][11][12]

Signaling Pathway: BACE-1 in Alzheimer's Disease

The inhibition of BACE-1 is a key therapeutic strategy for Alzheimer's disease. BACE-1 is involved in the amyloidogenic processing of the amyloid precursor protein (APP), leading to the formation of amyloid- β (A β) plaques, a hallmark of the disease.

[Click to download full resolution via product page](#)

Caption: Role of BACE-1 in A_β formation and its inhibition.

Experimental Protocol: In Vitro CNS Target Binding Assays

To quantify the interaction of morpholine analogs with CNS targets, in vitro binding assays are employed. These assays measure the affinity of a compound for a specific receptor or enzyme.

- Preparation of Target: The target protein (e.g., receptor, enzyme) is prepared from brain tissue homogenates or expressed in recombinant systems.[\[13\]](#)
- Radioligand Binding: A radiolabeled ligand with known affinity for the target is used.
- Competition Assay: The ability of the test compound (morpholine analog) to displace the radioligand from the target is measured at various concentrations.
- Separation and Detection: Bound and free radioligand are separated, and the amount of bound radioactivity is quantified.

- Data Analysis: The data is used to calculate the inhibitory constant (Ki) or the IC50 value, which represents the affinity of the test compound for the target. A lower Ki or IC50 value indicates a higher binding affinity.

This guide provides a snapshot of the diverse biological activities of morpholine analogs. The presented data and experimental protocols are intended to aid researchers in the design and evaluation of novel morpholine-based therapeutic agents. Further in-depth studies are encouraged to fully elucidate the structure-activity relationships and therapeutic potential of this important class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial and antiulcer activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]

- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- To cite this document: BenchChem. [Biological activity of "N,N-Dimethyl-1-(morpholin-3-yl)methanamine" analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b172044#biological-activity-of-n-n-dimethyl-1-morpholin-3-yl-methanamine-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com